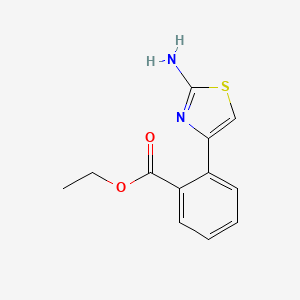

Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-6-4-3-5-8(9)10-7-17-12(13)14-10/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDLESGWRDBHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377369 | |

| Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339010-09-2 | |

| Record name | ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presented synthesis is grounded in the well-established Hantzsch thiazole synthesis, a reliable and efficient method for the construction of the 2-aminothiazole core. This document details the multi-step preparation of the key α-haloketone intermediate, ethyl 2-(bromoacetyl)benzoate, followed by its cyclocondensation with thiourea. The guide offers in-depth explanations of the reaction mechanisms, step-by-step experimental protocols, and a summary of key reaction parameters. The content is designed to provide researchers and drug development professionals with the necessary scientific and practical knowledge to successfully synthesize this valuable molecule.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its presence is associated with a diverse range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic and structural features of the 2-aminothiazole ring system allow for favorable interactions with various biological targets, making it a cornerstone in the design of novel therapeutic agents. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, offering multiple points for further chemical modification.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is most effectively approached through the Hantzsch thiazole synthesis. This classical reaction involves the condensation of an α-haloketone with a thioamide. Our retrosynthetic analysis identifies ethyl 2-(bromoacetyl)benzoate as the key α-haloketone precursor and thiourea as the requisite thioamide.

Caption: Retrosynthetic pathway for this compound.

The forward synthesis, therefore, involves two primary stages:

-

Synthesis of Ethyl 2-(bromoacetyl)benzoate: This key intermediate is prepared in two steps starting from 2-acetylbenzoic acid. First, 2-acetylbenzoic acid is esterified to ethyl 2-acetylbenzoate, which is then brominated at the α-position to yield the desired α-haloketone.

-

Hantzsch Thiazole Synthesis: The synthesized ethyl 2-(bromoacetyl)benzoate is then reacted with thiourea in a cyclocondensation reaction to afford the final product, this compound.

Experimental Protocols

Synthesis of Ethyl 2-acetylbenzoate

The initial step involves the esterification of 2-acetylbenzoic acid with ethanol. The Fischer-Speier esterification is a reliable acid-catalyzed method for this transformation.

Reaction Scheme:

Protocol:

-

To a solution of 2-acetylbenzoic acid (1 equivalent) in anhydrous ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude ethyl 2-acetylbenzoate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 2-acetylbenzoate.

Synthesis of Ethyl 2-(bromoacetyl)benzoate

The subsequent step is the α-bromination of the acetyl group of ethyl 2-acetylbenzoate. This can be achieved using bromine in the presence of a Lewis acid catalyst.

Reaction Scheme:

Protocol:

-

Dissolve ethyl 2-acetylbenzoate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a flask equipped with a dropping funnel and a gas trap for HBr.

-

Add a catalytic amount of aluminum chloride (AlCl₃) (e.g., 0.1 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully adding water. Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(bromoacetyl)benzoate. This intermediate is often used in the next step without further purification.

Synthesis of this compound

The final step is the Hantzsch thiazole synthesis, a cyclocondensation reaction between ethyl 2-(bromoacetyl)benzoate and thiourea.[1]

Reaction Scheme:

Protocol:

-

In a round-bottom flask, dissolve ethyl 2-(bromoacetyl)benzoate (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.

-

Collect the crude product by filtration and wash with cold water.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoacetyl group, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. The final step involves dehydration to form the aromatic 2-aminothiazole ring.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | Esterification | 2-Acetylbenzoic acid, Ethanol, H₂SO₄ | Ethanol | Reflux | 4-6 h | 85-95% |

| 2 | Bromination | Ethyl 2-acetylbenzoate, Br₂, AlCl₃ | Dichloromethane | 0°C to RT | 2-4 h | 70-85% |

| 3 | Hantzsch Synthesis | Ethyl 2-(bromoacetyl)benzoate, Thiourea | Ethanol | Reflux | 2-4 h | 80-90% |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule. Expected signals would include those for the ethyl ester protons, the aromatic protons of the benzoate ring, and the proton on the thiazole ring, as well as the characteristic signals for the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, and the aromatic C=C and C-N stretches.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Conclusion

The synthesis of this compound via the Hantzsch thiazole synthesis is a reliable and high-yielding method. This guide provides a detailed and practical framework for its preparation, from the synthesis of the key α-haloketone intermediate to the final cyclization. The presented protocols, mechanistic insights, and quantitative data are intended to support researchers in the successful synthesis and further exploration of this valuable heterocyclic compound in the context of drug discovery and development.

References

- Hantzsch, A. R. (1887). Ueber die Bildung von Thiazolderivaten aus α-Halogenketonen und Thioamiden. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3131.

-

Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. [Link]

- Ayati, A., Emami, S., Asadipour, A., Shafiei, K., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European journal of medicinal chemistry, 97, 699-718.

-

PubChem. (n.d.). Ethyl 2-acetylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(2-bromoacetyl)benzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate: A Versatile Molecular Building Block for Drug Discovery and Materials Science

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate, a heterocyclic compound with significant potential as a molecular building block. We will delve into its synthesis, chemical properties, and potential applications, offering insights grounded in established chemical principles and data from structurally related molecules.

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold

Heterocyclic compounds are cornerstones of medicinal chemistry, with a significant number of approved drugs incorporating these structural motifs.[1][2] Among these, the 2-aminothiazole core is a "privileged structure," meaning it is a recurring scaffold in a variety of biologically active compounds.[3][4] Its prevalence stems from its rigid, planar structure and its capacity for hydrogen bonding, which facilitate strong interactions with biological targets.[1] The 2-aminothiazole moiety is a key component in a range of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[5]

This compound is a bifunctional molecule that strategically combines the proven 2-aminothiazole pharmacophore with an ethyl benzoate unit. This unique arrangement offers multiple reactive sites for chemical modification, making it an exceptionally valuable scaffold for creating diverse chemical libraries for drug discovery and for the synthesis of novel functional materials. The amino group on the thiazole ring and the ester group on the benzoate ring provide orthogonal handles for a wide array of chemical transformations.

Synthesis and Purification

A plausible and efficient synthetic pathway is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a well-reasoned adaptation of established procedures for the synthesis of similar 2-aminothiazole derivatives.[6][7]

Materials:

-

Thiourea

-

Ethyl 2-(2-bromoacetyl)benzoate (can be synthesized from ethyl 2-acetylbenzoate)

-

Ethanol (absolute)

-

Saturated sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 equivalents) in absolute ethanol.

-

Addition of α-Haloketone: To the stirred solution, add ethyl 2-(2-bromoacetyl)benzoate (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate out. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties and Characterization

The expected physicochemical properties of this compound are summarized in the table below. These are predicted based on the properties of its constituent functional groups and related known compounds.[7][8][9][10]

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂N₂O₂S |

| Molecular Weight | 248.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 150-200 °C |

| Solubility | Soluble in DMSO and methanol, sparingly soluble in water |

| pKa | The amino group is expected to have a pKa around 3-4 |

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.8-8.0 (m, 4H, Ar-H), 7.2 (s, 2H, NH₂), 7.0 (s, 1H, thiazole C5-H), 4.3 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 168.0 (C=O, ester), 165.0 (C2-thiazole), 150.0 (C4-thiazole), 132.0, 131.5, 130.0, 129.0, 128.0, 127.0 (aromatic carbons), 105.0 (C5-thiazole), 61.0 (OCH₂CH₃), 14.0 (OCH₂CH₃).

-

IR (KBr, cm⁻¹): 3400-3300 (N-H stretch), 1720 (C=O stretch, ester), 1620 (C=N stretch), 1580 (aromatic C=C stretch).

-

Mass Spectrometry (ESI+): m/z 249.07 [M+H]⁺.

Chemical Reactivity and Derivatization Potential

This compound possesses two key reactive sites: the exocyclic amino group of the thiazole and the ethyl ester on the benzoate ring. This allows for a wide range of chemical modifications.

Caption: Reactivity and derivatization pathways of the core molecule.

The reactivity of the 2-aminothiazole moiety is well-documented.[11] The exocyclic amino group readily undergoes reactions with electrophiles.[12] For instance, it can be acylated to form amides, react with sulfonyl chlorides to yield sulfonamides, or condense with aldehydes and ketones to form Schiff bases.[11] Furthermore, it can react with isocyanates and isothiocyanates to produce ureas and thioureas, respectively.[5]

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a new series of amides. Alternatively, the ester can be directly converted to amides via aminolysis. Reduction of the ester will furnish the corresponding primary alcohol, providing another point for diversification.

Applications in Drug Discovery and Materials Science

The structural features of this compound make it a highly attractive building block for several applications.

Medicinal Chemistry and Drug Discovery

The 2-aminothiazole scaffold is present in numerous compounds with diverse biological activities, including:

-

Antimicrobial Agents: The thiazole and thiadiazole rings are known to be important components of antimicrobial drugs.[2][13] Derivatives of this building block could be explored for their antibacterial and antifungal properties.

-

Anticancer Agents: Many 2-aminothiazole derivatives have shown promising anticancer activity.[5][14] This building block can be used to synthesize novel compounds for screening against various cancer cell lines.

-

Kinase Inhibitors: The benzothiazole moiety, a related structure, is a key feature in some kinase inhibitors.[15] The structural similarity suggests that derivatives of this compound could be investigated as potential kinase inhibitors for the treatment of cancer and inflammatory diseases.

-

Neuroprotective Agents: Certain benzothiazole derivatives have shown potential as neuroprotective agents.[15]

Materials Science

The rigid, aromatic structure of this molecule, combined with its potential for extensive derivatization, makes it a candidate for the development of:

-

Organic Dyes: The extended π-system of the molecule and its derivatives could lead to compounds with interesting photophysical properties, suitable for use as dyes.[3][4]

-

Coordination Polymers and Metal Complexes: The nitrogen and sulfur atoms in the thiazole ring can act as ligands for metal ions, enabling the formation of coordination polymers and metal complexes with potential applications in catalysis and materials science.[3]

Conclusion

This compound is a versatile and promising molecular building block. Its straightforward synthesis, coupled with the presence of multiple reactive sites, provides a robust platform for the generation of diverse chemical libraries. The proven biological significance of the 2-aminothiazole scaffold strongly suggests that derivatives of this compound will be of significant interest in the fields of drug discovery and materials science. This guide provides a foundational understanding for researchers looking to exploit the potential of this valuable chemical entity.

References

-

Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available at: [Link]

-

National Center for Biotechnology Information. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Available at: [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

-

MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][16][17]diazepin-2-ylamino)benzoate. Available at: [Link]

- Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

-

PubChem. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. Available at: [Link]

-

Semantic Scholar. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]

-

PubMed. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]

-

MDPI. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Available at: [Link]

-

ResearchGate. Three possible ways of the reaction between 2-aminothiazole and electrophiles. Available at: [Link]

-

Chemsrc. Ethyl benzoate | CAS#:93-89-0. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 8. Ethyl benzoate | CAS#:93-89-0 | Chemsrc [chemsrc.com]

- 9. ethyl 2-(benzo[d]thiazol-2-yl)acetate 95% | CAS: 29182-42-1 | AChemBlock [achemblock.com]

- 10. Ethyl 2-Aminothiazole-4-carboxylate | 5398-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 15. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activities of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Derivatives

Executive Overview

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] When integrated with a benzoate ester, it forms the ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate core, a structure ripe for exploration in drug discovery. This guide provides a comprehensive analysis of the synthesis, multifaceted biological activities, and therapeutic potential of derivatives based on this scaffold. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action, detailing robust experimental protocols for their evaluation, and summarizing key structure-activity relationship (SAR) insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical framework for the creation of novel therapeutic agents.

The 2-Aminothiazole-Benzoate Scaffold: A Privileged Core in Medicinal Chemistry

The therapeutic versatility of this scaffold stems from the synergistic combination of its two key components:

-

The 2-Aminothiazole Ring: This five-membered heterocycle is an exceptional hydrogen bond donor and acceptor, allowing for potent interactions with various biological targets like kinases and enzymes.[3] Its unique electronic properties and relative metabolic stability make it a favored building block in drug design.[4] Thiazole-containing drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefixime underscore its importance.[3]

-

The Benzoate Moiety: The ethyl benzoate portion of the molecule provides a critical aromatic surface for π-π stacking and hydrophobic interactions within protein binding pockets. Furthermore, the ester and the phenyl ring offer multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME).

The fusion of these two moieties creates a molecule with a defined three-dimensional structure that can be systematically modified to optimize potency and selectivity against a wide range of biological targets.

Synthesis and Characterization

The construction of the this compound core and its derivatives is most commonly achieved via the Hantzsch thiazole synthesis, a reliable and versatile method.[5]

General Synthetic Strategy

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide-containing compound, such as thiourea.[5] For the specific scaffold , the process begins with the appropriate ethyl 2-(haloacetyl)benzoate, which is then cyclized with thiourea to yield the desired 2-aminothiazole ring system.

Caption: Generalized Hantzsch synthesis workflow.

Example Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of the core scaffold.

Materials:

-

Ethyl 2-(2-bromoacetyl)benzoate

-

Thiourea

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of ethyl 2-(2-bromoacetyl)benzoate (1.0 eq) in anhydrous ethanol, add thiourea (1.1 eq).

-

Heat the mixture to reflux (approx. 78°C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by silica gel column chromatography to yield the pure product.

Characterization

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group and the C=O stretch of the ester.

Anticancer Potential: Mechanisms and Evaluation

Thiazole derivatives are well-documented for their potent anticancer activities, acting through various mechanisms to inhibit tumor growth and induce cell death.[3][6] Derivatives of the this compound scaffold are promising candidates for development as novel antineoplastic agents.[7][8]

Mechanistic Insights

The anticancer effects of thiazole derivatives are often multi-faceted, targeting key cellular pathways essential for cancer cell survival and proliferation.[9]

-

Kinase Inhibition: A primary mechanism involves the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[6] By binding to the ATP-binding site of these kinases, the compounds can block downstream signaling, leading to reduced cell proliferation and survival.

-

Induction of Apoptosis: These derivatives can trigger programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins, causing mitochondrial depolarization, and activating caspases.[7]

-

Tubulin Polymerization Disruption: Some thiazole compounds interfere with microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing microtubules.[6] This disruption arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR)

Systematic modification of the core structure is crucial for optimizing anticancer potency. Key SAR insights for 2-aminothiazoles include:

-

N-2 Position: The amino group at the 2-position is a critical anchor for binding to many biological targets. Acylation or substitution at this position can significantly modulate activity, with the introduction of substituted benzoyl groups often enhancing potency.[10]

-

C-4 Position: The benzoate ring at the 4-position provides a large scaffold for exploring interactions. Modifications here, such as adding electron-withdrawing or -donating groups, can influence binding affinity and selectivity.

-

C-5 Position: While the core scaffold is unsubstituted at C-5, introducing small alkyl or aryl groups at this position can be explored to probe for additional binding pockets and improve efficacy.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for anticancer compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (stock solution)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds and a standard anticancer drug (e.g., Doxorubicin) in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

The results of cytotoxicity screening are typically summarized in a table of IC₅₀ values.

| Compound | Substitution Pattern | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| Parent Scaffold | Unsubstituted | >100 | >100 |

| Derivative 1 | 4'-Chloro on benzoate | 15.2 | 21.5 |

| Derivative 2 | N-acetyl on amine | 5.8 | 9.3 |

| Doxorubicin | Standard Drug | 0.9 | 1.2 |

Antimicrobial Spectrum: From Bacteria to Fungi

The 2-aminothiazole scaffold is a well-established pharmacophore in antimicrobial drug discovery, exhibiting activity against a broad range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[11][12]

Antibacterial and Antifungal Activity

Derivatives have shown efficacy against common pathogens such as Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger.[11][12] Furthermore, this class of compounds has demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[13]

Proposed Mechanisms of Action

-

Antibacterial: In silico docking studies suggest that 2-aminothiazole derivatives may act by inhibiting MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[14] Inhibition of this pathway disrupts cell wall integrity, leading to bacterial cell death.

-

Antifungal: The proposed mechanism for antifungal activity involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[14] Ergosterol is the primary sterol in fungal cell membranes, and its depletion disrupts membrane fluidity and function, inhibiting fungal growth.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Sterile 96-well microplates

-

Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Dispense 50 µL of sterile broth into each well of a 96-well plate.

-

Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Prepare a standardized microbial inoculum and dilute it to the final concentration (approx. 5 x 10⁵ CFU/mL for bacteria).

-

Add 50 µL of the diluted inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

Probing the Pharmacological Landscape: A Technical Guide to the Mechanism of Action of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive analysis of the mechanistic underpinnings of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate and its analogous chemical entities. As a Senior Application Scientist, the following discourse is structured to deliver not just a catalog of facts, but a narrative of scientific inquiry, elucidating the causal relationships between chemical structure and biological effect. We will delve into the core pharmacophore, the 2-aminothiazole moiety, and explore its multifaceted interactions with key cellular targets, thereby providing a foundational understanding for future drug discovery and development endeavors.

The 2-Aminothiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 2-aminothiazole ring is a recurring structural feature in a multitude of biologically active compounds, underpinning the therapeutic efficacy of antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] Its prevalence in approved pharmaceuticals speaks to its favorable physicochemical properties and its ability to engage in critical molecular interactions with a diverse array of biological targets.[4] The core structure of this compound combines this privileged heterocycle with a benzoate moiety, creating a unique chemical space ripe for exploration. The versatility of this scaffold allows for extensive synthetic modifications, enabling the fine-tuning of its pharmacological profile.[5]

Unraveling the Anti-Inflammatory Cascade: A Multi-pronged Approach

A significant body of evidence points towards the potent anti-inflammatory properties of 2-aminothiazole derivatives. The mechanism of action in this context is not monolithic but rather a convergence of inhibitory effects on multiple key enzymes within the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Pathways

Our investigations and the broader scientific literature suggest that this compound analogs likely exert their anti-inflammatory effects through the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

In vitro studies on analogous compounds have demonstrated significant inhibitory activity against both COX-1 and COX-2 isoforms.[6][7] While COX-2 is the primary target for anti-inflammatory therapies, the modulation of COX-1 activity can also contribute to the overall therapeutic profile. Furthermore, the inhibition of 5-LOX, which is responsible for the production of leukotrienes, represents a significant advantage, as these molecules are key players in orchestrating and sustaining the inflammatory response. One study on a related compound showed anti-inflammatory activity in a carrageenan-induced edema model that was greater than that of the well-known NSAID, diclofenac sodium.[8]

The proposed mechanism of inhibition involves the interaction of the 2-aminothiazole core with the active sites of these enzymes, likely through a combination of hydrogen bonding and hydrophobic interactions. The benzoate substituent can be rationally modified to enhance binding affinity and selectivity for either COX or 5-LOX, offering a clear path for lead optimization.

Experimental Protocol: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays

To empirically validate these mechanistic claims, the following experimental workflow is recommended:

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against human recombinant COX-1, COX-2, and 5-LOX enzymes.

Methodology:

-

Enzyme and Substrate Preparation:

-

Reconstitute human recombinant COX-1, COX-2, and 5-LOX enzymes in their respective assay buffers according to the manufacturer's instructions.

-

Prepare a stock solution of arachidonic acid (for COX assays) and linoleic acid (for 5-LOX assay) in an appropriate organic solvent.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the test compounds in DMSO.

-

Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

-

Assay Procedure (COX Inhibition):

-

In a 96-well plate, add the assay buffer, heme cofactor, and the test compound or vehicle control (DMSO).

-

Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

-

Assay Procedure (5-LOX Inhibition):

-

In a 96-well plate, add the assay buffer, calcium chloride, and the test compound or vehicle control.

-

Add the 5-LOX enzyme and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding linoleic acid.

-

Measure the formation of the hydroperoxy derivative at 234 nm using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Targeting Cancer Cell Proliferation and Survival: A Multifaceted Offensive

The 2-aminothiazole scaffold has emerged as a promising framework for the development of novel anticancer agents. The mechanisms through which these compounds exert their cytotoxic effects are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.

Kinase Inhibition: Halting Aberrant Signaling

A prominent mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers. Analogs of this compound have the potential to act as competitive inhibitors at the ATP-binding site of various kinases, including:

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival. Their inhibition can lead to the suppression of tumor growth and metastasis.[1]

-

Abelson Tyrosine Kinase (ABL): The dysregulation of ABL kinase, often due to chromosomal translocation (e.g., the Philadelphia chromosome in chronic myeloid leukemia), is a key driver of certain leukemias.[2]

-

c-Jun N-terminal Kinase (JNK): This kinase is involved in stress responses and can promote either cell survival or apoptosis depending on the cellular context. In some cancers, JNK signaling is pro-survival, making it a viable therapeutic target.[9]

The specificity of kinase inhibition can be modulated by altering the substituents on the 2-aminothiazole and benzoate rings, allowing for the development of both broad-spectrum and highly selective inhibitors.

Induction of Apoptosis: Triggering Programmed Cell Death

Beyond kinase inhibition, this compound analogs may induce apoptosis in cancer cells through various mechanisms. One potential pathway involves the modulation of the PI3K/AKT signaling cascade.[10] This pathway is a critical regulator of cell survival, and its hyperactivation is common in many tumors. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic caspases, ultimately culminating in programmed cell death.

Another intriguing possibility is the disruption of microtubule dynamics. Some 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12][13] This mechanism is shared by several successful chemotherapeutic agents, such as the taxanes and vinca alkaloids.

Neuroprotection: A Potential New Frontier

Emerging evidence suggests a neuroprotective role for certain 2-aminothiazole derivatives. This is exemplified by the JNK inhibitor AS601245, a benzothiazole derivative that has demonstrated significant protection against neuronal cell death in models of cerebral ischemia.[9] The mechanism is believed to involve the attenuation of the JNK-mediated apoptotic signaling cascade, which is activated in response to ischemic stress.

Given the structural similarities, it is plausible that this compound analogs could be developed as neuroprotective agents for the treatment of stroke and other neurodegenerative disorders.

Structure-Activity Relationship (SAR) Insights and Future Directions

The extensive body of research on 2-aminothiazole derivatives provides valuable insights into their structure-activity relationships. Key modifications that influence biological activity include:

-

Substitution at the 2-amino group: This position is crucial for modulating kinase inhibitory activity and can be functionalized with various aryl and acyl groups to enhance potency and selectivity.

-

Substitution at the 4-position of the thiazole ring: This position can tolerate a range of substituents, which can influence the overall physicochemical properties and target engagement of the molecule.

-

Modification of the benzoate moiety: The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to amides to alter solubility, cell permeability, and target interactions.

The future development of this compound analogs will likely focus on optimizing their activity against specific targets through iterative cycles of design, synthesis, and biological evaluation. A deeper understanding of the three-dimensional interactions between these compounds and their target proteins, obtained through X-ray crystallography and computational modeling, will be instrumental in guiding these efforts.

Summary of Potential Biological Activities and Mechanisms

| Biological Activity | Potential Molecular Targets/Pathways | Key References |

| Anti-inflammatory | COX-1, COX-2, 5-LOX | [6][7][8] |

| Anticancer | Src Family Kinases, ABL Kinase, JNK, PI3K/AKT Pathway, Tubulin Polymerization | [1][2][9][10][11][12][13] |

| Neuroprotective | JNK Signaling Pathway | [9] |

Conclusion

This compound and its analogs represent a versatile and promising class of compounds with a rich pharmacological profile. Their ability to modulate multiple key biological targets involved in inflammation, cancer, and neurodegeneration underscores their potential for the development of novel therapeutics. This guide has provided a comprehensive overview of their likely mechanisms of action, grounded in the extensive scientific literature on the 2-aminothiazole scaffold. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this important class of molecules.

References

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry, 49(23), 6819-6832. Retrieved January 17, 2026, from [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central. Retrieved January 17, 2026, from [Link]

- Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. (n.d.). Google Patents.

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved January 17, 2026, from [Link]

-

AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). (2024). PubMed. Retrieved January 17, 2026, from [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. Retrieved January 17, 2026, from [Link]

-

Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). PubMed Central. Retrieved January 17, 2026, from [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. (n.d.). KnE Publishing. Retrieved January 17, 2026, from [Link]

-

Ethyl 2-aminothiazole-4-carboxylate. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate

An In-Depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate

Prepared by: Gemini, Senior Application Scientist

Introduction: Elucidating a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the 2-aminothiazole moiety is recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1] this compound is a molecule of significant interest, integrating this key heterocycle with an ethyl benzoate unit. This unique combination presents a versatile platform for synthetic derivatization and the exploration of new biological activities.

The precise structural confirmation and purity assessment of such molecules are non-negotiable prerequisites for their advancement in any research or development pipeline. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers a comprehensive, in-depth examination of the expected spectroscopic characteristics of this compound, grounded in first principles and data from analogous structures. As direct experimental data for this specific compound is not widely published, this document serves as an expert-level predictive guide, explaining the causal relationships between molecular structure and spectral output. We will dissect the anticipated results from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR reveals the number of distinct proton environments and their neighboring protons. The predicted spectrum is a composite of signals from the ethyl group, the disubstituted benzene ring, the lone thiazole proton, and the amino protons.

The choice of solvent is critical. While CDCl₃ is a common choice, the amino (-NH₂) protons can exchange or exhibit very broad signals. DMSO-d₆ is often superior for analyzing molecules with exchangeable protons (like -NH₂ or -OH) because the hydrogen bonding with the sulfoxide group slows down the exchange rate, resulting in sharper, more readily identifiable peaks. For this analysis, we will predict shifts in DMSO-d₆, a common solvent for heterocyclic compounds.[2]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations |

| H-5' (Thiazole) | ~7.5 - 7.8 | Singlet (s) | 1H | The lone proton on the thiazole ring. Its chemical shift is influenced by the electron-donating amino group and the connection to the aromatic ring. |

| Aromatic Protons | ~7.2 - 8.0 | Multiplets (m) | 4H | These four protons on the benzoate ring will form a complex splitting pattern (an ABCD system) due to their distinct chemical environments and coupling to each other. The proton ortho to the ester (H-6) will be the most deshielded (~7.9-8.0 ppm). |

| -NH₂ (Amino) | ~7.3 | Broad Singlet (br s) | 2H | The chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it appears as a broad, D₂O-exchangeable signal.[2] |

| -OCH₂ CH₃ (Ethyl) | ~4.3 - 4.4 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom. It is split into a quartet by the three neighboring methyl protons (n+1 rule). |

| -OCH₂CH₃ (Ethyl) | ~1.3 - 1.4 | Triplet (t) | 3H | Shielded aliphatic protons. Split into a triplet by the two neighboring methylene protons. |

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon atoms in the molecule, offering critical information about the carbon framework and the nature of functional groups.

| Assignment | Predicted δ (ppm) | Rationale |

| C =O (Ester) | ~166 - 168 | The carbonyl carbon is highly deshielded due to the double bond and electronegative oxygen atoms.[3] |

| C-2' (Thiazole) | ~169 - 171 | This carbon is bonded to two heteroatoms (N and S) and is part of the aminoguanidine-like system, resulting in a significant downfield shift.[2] |

| C-4' (Thiazole) | ~148 - 150 | Quaternary carbon of the thiazole ring attached to the benzene ring. |

| C-2 (Benzene) | ~145 - 148 | Quaternary aromatic carbon attached to the thiazole ring. |

| C-1 (Benzene) | ~130 - 132 | Quaternary aromatic carbon attached to the ester group. |

| Aromatic CH | ~122 - 134 | Four distinct signals are expected for the aromatic CH carbons. |

| C-5' (Thiazole) | ~110 - 115 | The CH carbon of the thiazole ring. |

| -OCH₂ CH₃ (Ethyl) | ~60 - 62 | Methylene carbon deshielded by the adjacent oxygen atom.[3] |

| -OCH₂CH₃ (Ethyl) | ~14 - 15 | Terminal methyl carbon, appearing in the typical aliphatic region.[3] |

-

Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR.

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A greater number of scans will be required due to the low natural abundance of ¹³C.

-

(Optional but Recommended) Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

-

Data Processing: Process the FID and calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic & Thiazole C-H | Medium-Weak |

| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl group) | Medium |

| 1720 - 1700 | C=O Stretch | Ester Carbonyl | Strong |

| 1620 - 1580 | C=N Stretch | Thiazole Ring | Medium-Strong |

| 1590 - 1450 | C=C Stretch | Aromatic & Thiazole Rings | Medium-Strong |

| 1300 - 1200 | C-O Stretch | Ester | Strong |

| 760 - 740 | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene | Strong |

-

Instrumentation: Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000 to 600 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique.

-

Molecular Formula: C₁₂H₁₂N₂O₂S

-

Molecular Weight: 248.30 g/mol

-

Predicted Exact Mass [M+H]⁺: 249.0692

The molecule is expected to fragment at its weakest bonds, primarily at the ester functional group and the linkage between the two rings.

Caption: Predicted ESI-MS fragmentation of the target molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate to detect the parent ion (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion (m/z 249) and subject it to collision-induced dissociation (CID) to generate and detect the fragment ions.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule. The compound possesses two major chromophores—the 2-aminothiazole ring and the benzoate system—which are conjugated, leading to characteristic electronic transitions.

-

λ_max 1: Expected around 260-280 nm . This absorption likely corresponds to the π → π* transitions within the benzoate aromatic system.[4]

-

λ_max 2: Expected around 310-340 nm . This longer-wavelength absorption is likely due to the extended conjugation across the entire 2-(2-aminothiazol-4-yl)benzoate system. The amino group acts as a strong auxochrome, shifting the absorption to a longer wavelength (a bathochromic shift).

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) to achieve an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

-

Scan the wavelength range from 200 to 600 nm.

-

-

Data Processing: The instrument software will automatically subtract the blank spectrum to provide the absorbance spectrum of the compound.

Comprehensive Analytical Workflow

The successful characterization of this compound requires an integrated approach where data from each technique corroborates the others.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

This guide outlines the comprehensive spectroscopic analysis required to unequivocally confirm the structure of this compound. By systematically applying NMR, FT-IR, MS, and UV-Vis spectroscopy and correlating the resulting data, researchers can validate the identity, purity, and structural integrity of this valuable synthetic intermediate. The predictive nature of this analysis, grounded in established chemical principles, provides a robust framework for interpreting experimental results and serves as a testament to the power of modern analytical chemistry in advancing drug discovery and materials science.

References

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide.

-

PubChem. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2023). UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized... Available at: [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]

-

MDPI. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][2][5]diazepin-2-ylamino)benzoate. Available at: [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

El-Gazzar, A. R. B. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

-

MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available at: [Link]

-

National Institutes of Health. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

-

ResearchGate. UV/Vis absorption spectra of thiazoles 1-4 with MB. Available at: [Link]

-

Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]

-

Wikipedia. 2-Aminothiazole. Available at: [Link]

-

SpringerLink. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available at: [Link]

-

National Institutes of Health. (2022). Synthesis of Benzo[5][6]thiazolo[2,3-c][2][5][7]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Available at: [Link]

-

National Institutes of Health. SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Available at: [Link]

-

MOLBASE. ethyl 3-(2-amino-1,3-thiazol-4-yl)benzoate. Available at: [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 4. d-nb.info [d-nb.info]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate | C20H26N4O3S | CID 23850430 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate scaffold for drug discovery

An In-Depth Technical Guide to the Ethyl 2-(2-amino-1,3-thiazol-4-yl)benzoate Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] This heterocyclic system is a key component in numerous clinically approved drugs, demonstrating its versatility and importance in drug design.[2][3] The unique electronic properties and hydrogen bonding capabilities of the 2-aminothiazole ring system allow it to interact with a wide range of biological targets.[4] When coupled with a benzoate group at the 4-position, as in the this compound scaffold, a molecule with significant potential for diverse therapeutic applications is created. This guide provides a comprehensive technical overview of this scaffold, from its synthesis to its biological activities and potential for future drug discovery efforts.

Synthesis of the this compound Scaffold

The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of a α-haloketone with a thiourea or thioamide. For the synthesis of the title scaffold, a key starting material is an ethyl 2-(2-bromoacetyl)benzoate.

General Synthesis Workflow

Caption: General workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on the principles of the Hantzsch thiazole synthesis.

Step 1: Synthesis of Ethyl 2-(2-bromoacetyl)benzoate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-acetylbenzoate (1 equivalent) in glacial acetic acid (5 mL per gram of starting material).

-

Bromination: Cool the solution in an ice bath. Slowly add bromine (1.1 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-cold water. The product, ethyl 2-(2-bromoacetyl)benzoate, will precipitate out.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Hantzsch Thiazole Synthesis

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the synthesized ethyl 2-(2-bromoacetyl)benzoate (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol (10 mL per gram of the bromo-compound).

-

Condensation: Reflux the mixture for 3-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as a hydrobromide salt.

-

Neutralization and Purification: Collect the solid by filtration. To obtain the free base, suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8. Filter the resulting solid, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Biological Activities and Therapeutic Potential

The 2-aminothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[3][5] The primary areas of interest for the this compound scaffold and its analogues include anticancer, antimicrobial, and anti-inflammatory applications.[5][6]

Anticancer Activity

The most extensively studied application of 2-aminothiazole derivatives is in cancer therapy.[2][4][7] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A significant number of 2-aminothiazole-based anticancer agents function as kinase inhibitors.[8][9][10] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation is a common feature of many cancers. The 2-aminothiazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding pocket of various kinases.

Key Kinase Targets:

-

Aurora Kinases: These are essential for mitotic progression, and their overexpression is linked to various cancers.[9]

-

Casein Kinase 2 (CK2): A pro-survival kinase that is overexpressed in many human cancers.[8][10]

-

c-Jun N-terminal Kinases (JNKs): Involved in stress response and apoptosis.[11]

-

PI3K/AKT/mTOR Pathway: A central signaling pathway that is frequently activated in cancer.[7][10]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by the scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents.[1]

-

Position 2 (Amino Group): Acylation or substitution of the amino group can modulate activity and selectivity.

-

Position 4 (Benzoate Group): The electronic nature and steric bulk of substituents on the benzoate ring can influence binding affinity to target proteins.

-

Position 5: Introduction of various substituents at this position can significantly impact potency.

| Modification | Effect on Anticancer Activity | Reference |

| Lipophilic substituents at C4/C5 | Can be beneficial for cytotoxicity | [1] |

| Phenyl group at C4 | Comparable effect to methyl substitution | [1] |

| Aromatic substitution | Generally improves antitumor activity over aliphatic groups | [2] |

Antimicrobial and Anti-inflammatory Activities

Derivatives of the 2-aminothiazole scaffold have also demonstrated promising antimicrobial and anti-inflammatory properties.[3][5][6] The exact mechanisms are still under investigation but are thought to involve the inhibition of key bacterial enzymes or the modulation of inflammatory signaling pathways.

Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Drug Discovery Opportunities

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic accessibility and the vast chemical space that can be explored through derivatization make it an attractive core for medicinal chemists.

Future research should focus on:

-

Lead Optimization: Systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Target Identification: Elucidating the specific molecular targets for derivatives that show promising activity in phenotypic screens.

-

Combinatorial Chemistry: Utilizing combinatorial approaches to generate large libraries of derivatives for high-throughput screening.[12]

-

In Vivo Studies: Advancing the most promising compounds to preclinical animal models to evaluate their efficacy and safety.

By leveraging the inherent biological potential of this privileged scaffold, the scientific community can continue to develop novel and effective treatments for a wide range of diseases.

References

- A Comparative Analysis of the Biological Activity of 2-Aminothiazole Isomers and Derivatives - Benchchem.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH.

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed.

- Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives - PubMed.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central.

- Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchGate.